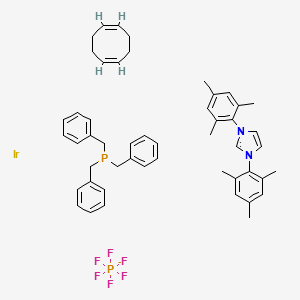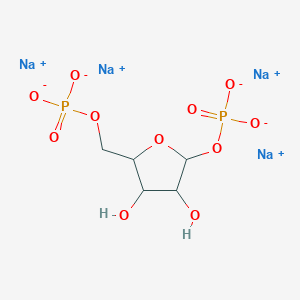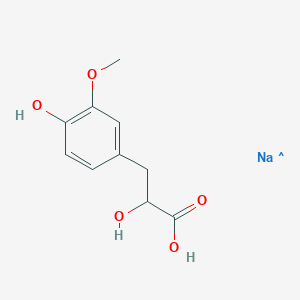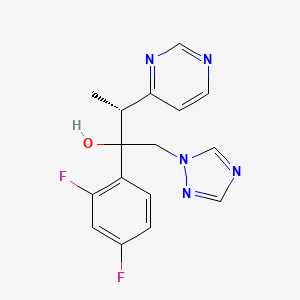
3-Cyclopropoxy-5-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropoxy group at the third position and a fluorine atom at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where a precursor such as 3-cyclopropoxybenzaldehyde is reacted with a fluorinating agent to introduce the fluorine atom at the desired position . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-5-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: 3-Cyclopropoxy-5-fluorobenzoic acid.
Reduction: 3-Cyclopropoxy-5-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorobenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxybenzaldehyde: Lacks the fluorine atom, affecting its reactivity and potential biological activity.
4-Fluorobenzaldehyde: Fluorine atom is at a different position, altering its chemical properties and reactivity.
Uniqueness
3-Cyclopropoxy-5-fluorobenzaldehyde is unique due to the combination of the cyclopropoxy and fluorine substituents, which can significantly influence its chemical reactivity and potential applications. The presence of both groups can enhance its stability and specificity in various reactions and interactions, making it a valuable compound in research and industry.
Eigenschaften
| 1243401-13-9 | |
Molekularformel |
C10H9FO2 |
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO2/c11-8-3-7(6-12)4-10(5-8)13-9-1-2-9/h3-6,9H,1-2H2 |
InChI-Schlüssel |
JGBLYRUBWXGOJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=CC(=C2)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)

![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)



